molecular formula C8H4F8N2 B11756797 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine

Cat. No.: B11756797
M. Wt: 280.12 g/mol
InChI Key: FNKIKRRWTCPDRQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system, resulting in good to high yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like NaOH, and solvents such as dimethyl sulfoxide (DMSO). .

Scientific Research Applications

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets, influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in metabolic processes .

Comparison with Similar Compounds

4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be compared with other fluorinated pyridine derivatives, such as:

Properties

Molecular Formula

C8H4F8N2

Molecular Weight

280.12 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H,(H2,17,18)

InChI Key

FNKIKRRWTCPDRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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